molecular formula C23H28ClN5O4S B4343027 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4343027
M. Wt: 506.0 g/mol
InChI Key: RUDDIZJMSKPGHV-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a morpholine sulfonyl group, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the morpholine sulfonyl group and the adamantane carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms in the triazole ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels and temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, morpholine sulfonyl group, and adamantane carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O4S/c24-21-25-15-29(27-21)23-12-16-8-17(13-23)11-22(10-16,14-23)20(30)26-18-2-1-3-19(9-18)34(31,32)28-4-6-33-7-5-28/h1-3,9,15-17H,4-8,10-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDDIZJMSKPGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

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